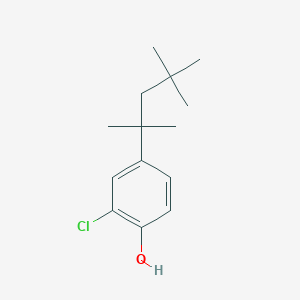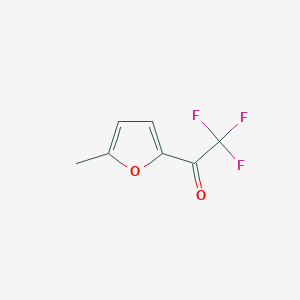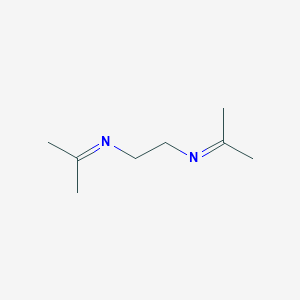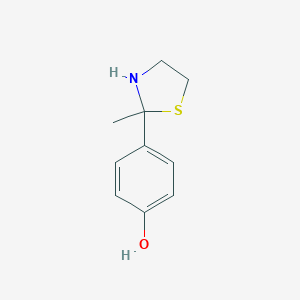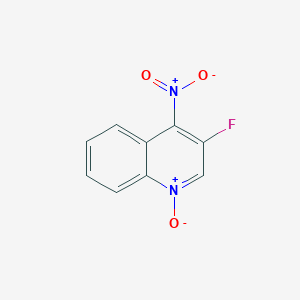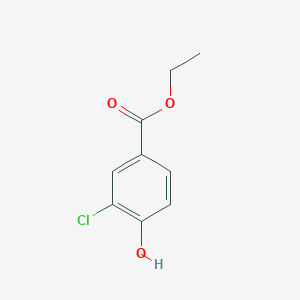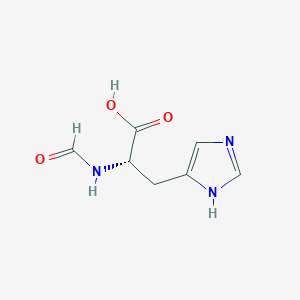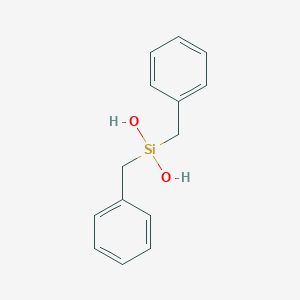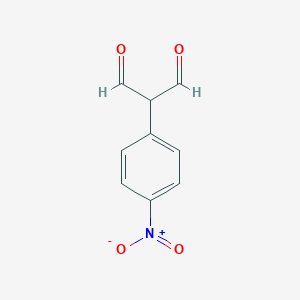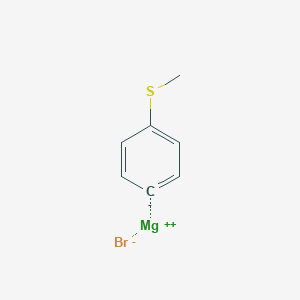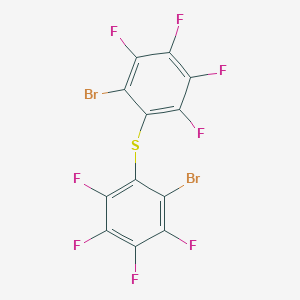
Bis(2-bromotetrafluorophenyl)sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromotetrafluorophenyl)sulfide, also known as BTBPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTBPS belongs to the family of sulfides, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Effets Biochimiques Et Physiologiques
Bis(2-bromotetrafluorophenyl)sulfide has been shown to have low toxicity and minimal side effects. It has been found to be well-tolerated in animal studies, with no adverse effects observed at therapeutic doses. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis(2-bromotetrafluorophenyl)sulfide in lab experiments is its high purity and stability. Additionally, Bis(2-bromotetrafluorophenyl)sulfide is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of using Bis(2-bromotetrafluorophenyl)sulfide is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Bis(2-bromotetrafluorophenyl)sulfide. One area of interest is the development of new flame-retardant materials using Bis(2-bromotetrafluorophenyl)sulfide. Additionally, further studies are needed to fully understand the mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide and its potential applications in the development of new antibiotics. Finally, research is needed to optimize the synthesis method of Bis(2-bromotetrafluorophenyl)sulfide to improve yields and reduce costs.
Conclusion:
In conclusion, Bis(2-bromotetrafluorophenyl)sulfide is a promising compound with a wide range of potential applications. Its unique properties, including its flame-retardant and antimicrobial activity, make it an attractive candidate for use in various fields. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of Bis(2-bromotetrafluorophenyl)sulfide involves the reaction between 2-bromotetrafluorophenol and thionyl chloride in the presence of triethylamine. The resulting product is then treated with sodium sulfide to form Bis(2-bromotetrafluorophenyl)sulfide. This method has been optimized to produce high yields of Bis(2-bromotetrafluorophenyl)sulfide with high purity.
Applications De Recherche Scientifique
Bis(2-bromotetrafluorophenyl)sulfide has been extensively studied for its potential applications in various fields. It has been found to have excellent flame-retardant properties, making it a promising candidate for use in the construction industry. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have potent antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
17728-68-6 |
|---|---|
Nom du produit |
Bis(2-bromotetrafluorophenyl)sulfide |
Formule moléculaire |
C12Br2F8S |
Poids moléculaire |
487.99 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22 |
Clé InChI |
IANYUMGYGQRWKT-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Synonymes |
Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



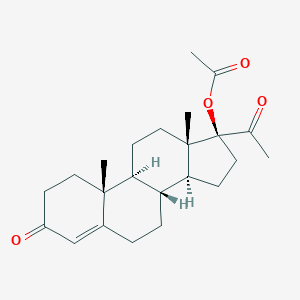
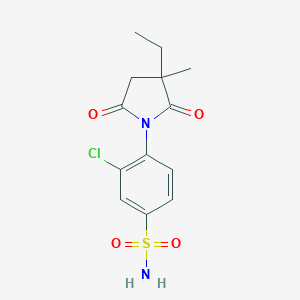
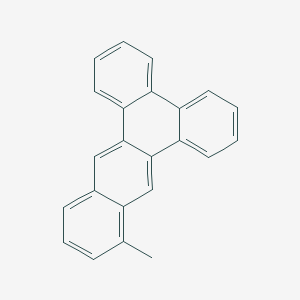
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
